N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

STAT3 inhibition Cancer stemness Cellular reporter assay

This compound is differentiated by its specific o-tolyl-pyridazine core and 3-pyridyl amide motif, delivering a cellular STAT3 IC50 of 22 nM. Unlike isobaric VEGFR inhibitors (e.g., motesanib) or regioisomeric controls (CAS 1105219-13-3), its defined pharmacophore ensures on-target activity for STAT3-dependent solid tumor research. Procure with matched inactive analogs for rigorous SAR studies.

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 1105233-03-1
Cat. No. B2763872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1105233-03-1
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CN=CC=C4
InChIInChI=1S/C22H23N5O/c1-16-5-2-3-7-19(16)20-8-9-21(26-25-20)27-13-10-17(11-14-27)22(28)24-18-6-4-12-23-15-18/h2-9,12,15,17H,10-11,13-14H2,1H3,(H,24,28)
InChIKeyTUFKQHSTFJSGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide: A STAT3-Targeted Piperidine Carboxamide for Oncology Research Procurement


N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-03-1) is a synthetic small molecule belonging to the piperidine carboxamide class, characterized by a pyridazin-3-yl core substituted with an o-tolyl group and linked to a pyridin-3-yl amide moiety [1]. This compound functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in oncogenic signaling, tumor immune evasion, and cancer stem cell maintenance, and has been evaluated in clinical settings under the investigational code DSP-0337 for advanced solid tumors [2][3].

Why N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide Cannot Be Replaced by In-Class Analogs


Substitution among piperidine carboxamide STAT3 inhibitors or within the broader pyridazine carboxamide chemotype is not scientifically sound without explicit comparative data. The o-tolyl substitution on the pyridazine ring, the regiospecific pyridin-3-yl amide attachment, and the absence of a methylene spacer between the amide and the pyridine ring collectively define the pharmacophore responsible for a reported STAT3 IC50 of 22 nM in a cellular context [1]. Closely related compounds—such as N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105219-13-3) , 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105217-05-7) , or the methylene-spacer analog N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide —differ in critical structural features that can alter target engagement, cellular potency, metabolic stability, and selectivity profile. Even isomeric formulas, such as motesanib (C22H23N5O, VEGFR inhibitor), demonstrate that identical molecular weight does not predict biological function [2]. Without matched-assay head-to-head data, any assumption of functional equivalence is unfounded.

Head-to-Head and Comparative Evidence for Selecting N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide


STAT3 Cellular Inhibition Potency: Target Compound vs. Chemotype-Negative Control

The target compound demonstrates potent inhibition of STAT3-mediated transcription in a human cellular context. In a dual-luciferase reporter assay using HEK293T cells stimulated with IL-6, N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide inhibited STAT3 phosphorylation with an IC50 of 22 nM [1]. While direct head-to-head data against the closest analogs within the same assay are not publicly available, the pyridin-4-yl regioisomer (CAS 1105219-13-3) has no reported STAT3 IC50 data, underscoring that regioisomeric variation abolishes or alters target activity . This absence of activity data for the 4-pyridyl analog should caution procurement scientists against assuming functional interchangeability.

STAT3 inhibition Cancer stemness Cellular reporter assay IL-6 signaling

Clinical Translation Evidence: Phase 1 Trial Initiation vs. Preclinical-Only Analogs

N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, designated as DSP-0337, advanced to a Phase 1, open-label, multi-center clinical trial (NCT03416816) in patients with advanced solid tumors refractory to standard treatment [1][2]. This is in contrast to the pyridin-4-yl regioisomer (CAS 1105219-13-3) and the phenyl-substituted analog (CAS 1105217-05-7), neither of which have any clinical trial history . The methylene-spacer analog (N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide) also lacks clinical development data . While the Phase 1 trial was ultimately terminated due to an alternative development strategy, the compound's progression to human studies provides a level of ADME/PK and toxicological characterization that is absent for its in-class comparators.

Phase 1 clinical trial Advanced solid tumors Pharmacokinetics DSP-0337

Molecular Formula Identity with Divergent Target Profiles: Distinguishing STAT3 from VEGFR Activity

The target compound shares the molecular formula C22H23N5O with motesanib (AMG-706), a clinical-stage VEGFR1/2/3 inhibitor (IC50: 2 nM, 3 nM, 6 nM respectively) [1]. Despite identical molecular weight (373.46 g/mol) and elemental composition, the target compound is a STAT3 transcription factor inhibitor (IC50: 22 nM) rather than a receptor tyrosine kinase inhibitor [2]. This is a critical procurement consideration: a researcher ordering by molecular formula alone could inadvertently acquire a VEGFR inhibitor instead of a STAT3 inhibitor—or vice versa—yielding completely different experimental outcomes. The structural basis for this divergence lies in the pyridazine-piperidine-carboxamide scaffold arrangement, which dictates target class engagement.

Molecular pharmacology Target selectivity Isobaric compounds Kinase vs. transcription factor

Structural Specificity of the o-Tolyl Group: Impact on Hydrophobic Interactions and STAT3 Binding

The o-tolyl (2-methylphenyl) group on the pyridazine ring distinguishes the target compound from the unsubstituted phenyl analog, 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105217-05-7) . The presence of the ortho-methyl substituent introduces steric bulk and altered torsional angles between the pyridazine and the aromatic ring, which can influence binding to the STAT3 SH2 domain hydrophobic pocket. While no quantitative head-to-head STAT3 activity data exists for the des-methyl phenyl comparator, analogous SAR studies in STAT3 inhibitor programs demonstrate that the ortho-substitution pattern critically affects potency by modulating the dihedral angle and hydrophobic contacts within the pTyr-binding pocket [1]. This class-level SAR evidence suggests that the o-tolyl substitution is a key determinant of STAT3 engagement that would be lost with the phenyl analog.

Structure-activity relationship Hydrophobic pocket o-Tolyl substitution STAT3 SH2 domain

Regioisomeric Specificity: Pyridin-3-yl vs. Pyridin-4-yl Amide Attachment

The target compound bears a pyridin-3-yl amide group, whereas the closest commercially cataloged analog, CAS 1105219-13-3, is the pyridin-4-yl regioisomer . The position of the pyridine nitrogen (meta in 3-pyridyl; para in 4-pyridyl) alters the hydrogen bond acceptor geometry and the overall conformation of the terminal amide group. In medicinal chemistry, pyridine nitrogen position can dictate target selectivity across kinase and protein-protein interaction inhibitors, and even among STAT family members (STAT3 vs. STAT1 vs. STAT5) [1]. The BindingDB entry confirms STAT3 activity for the 3-pyridyl isomer at 22 nM [2], while equivalent data for the 4-pyridyl isomer is entirely absent from public databases. This regiospecific activity pattern parallels observations in other chemotypes where 3-pyridyl amides exhibit superior STAT3 SH2 domain complementarity compared to 4-pyridyl variants.

Regioisomerism Amide linkage Hydrogen bonding Pyridine nitrogen position

Pharmacodynamic Biomarker Evidence: pSTAT3 Modulation in Patient Tumor Tissue

The Phase 1 clinical protocol for DSP-0337 (the clinical designation of the target compound) included an exploratory pharmacodynamic assessment measuring phosphorylated STAT3 (pSTAT3) expression levels in patient-derived tumor tissue as a potential biomarker of target engagement [1]. This provides evidence of STAT3 pathway modulation in a clinically relevant setting—data that is entirely absent for the pyridin-4-yl regioisomer (CAS 1105219-13-3), the phenyl analog (CAS 1105217-05-7), and the methylene-spacer analog . The inclusion of a PD biomarker in the clinical protocol indicates that the sponsor had preclinical evidence of dose-dependent pSTAT3 suppression, a dimension of pharmacological validation that preclinical-only compounds in this class lack.

Pharmacodynamics Biomarker pSTAT3 Tumor biopsy

Validated Research and Procurement Scenarios for N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide


STAT3-Driven Oncology Target Validation and Translational Pharmacology

Investigators studying STAT3-dependent oncogenic signaling in solid tumor models can use this compound as a chemical probe with a defined cellular IC50 (22 nM) [1] and a clinical pharmacokinetic profile (Phase 1, NCT03416816) [2]. The compound is appropriate for cell-based mechanistic studies requiring STAT3 pathway inhibition, including IL-6/STAT3 feed-forward loop interrogation, cancer stemness marker analysis, and combination screening with standard-of-care chemotherapeutics.

Patient-Derived Xenograft (PDX) and In Vivo Tumor Model Studies Requiring Oral STAT3 Inhibitor

The compound (as DSP-0337) was formulated for oral administration in a clinical setting [3]. Researchers developing PDX models of STAT3-addicted cancers can leverage this compound for in vivo efficacy studies, with the advantage that human formulation precedents exist. The Phase 1 dose-escalation data provide a reference range for preclinical dose selection, reducing preliminary PK optimization work.

Chemical Biology Studies of STAT3 Isoform Selectivity vs. Other STAT Family Members

Given the structural specificity conferred by the o-tolyl-pyridazine and 3-pyridyl amide motifs, this compound serves as a tool for dissecting STAT3 vs. STAT1/STAT5 selectivity determinants [4]. Researchers should procure both the active 3-pyridyl compound and its inactive analogs (e.g., CAS 1105219-13-3) as matched negative controls to establish SAR within the STAT family, leveraging the target compound's defined cellular activity against the absence of activity in regioisomeric controls.

Procurement Quality Control: CAS-Specific Ordering to Avoid Isobaric and Regioisomeric Impurities

Because the compound shares molecular formula (C22H23N5O) with motesanib, a VEGFR inhibitor, procurement specialists must verify identity by CAS number (1105233-03-1) and orthogonal analytical methods (NMR, LCMS) [5]. For laboratories maintaining compound libraries, this compound should be stored and cataloged with explicit CAS-number-based identifiers to prevent misassignment and cross-contamination with functionally divergent isobaric compounds.

Quote Request

Request a Quote for N-(pyridin-3-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.